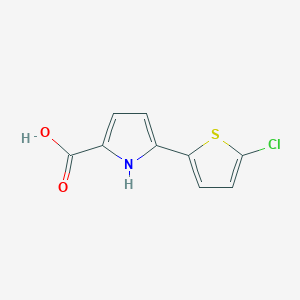

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Description

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a 5-chlorothiophene moiety at position 3.

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-8-4-3-7(14-8)5-1-2-6(11-5)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAWCCTUCHQLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225514-82-8 | |

| Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorothiophene Intermediate Synthesis

The chlorothiophene moiety is synthesized via direct chlorination of 2-thiophenecarboxaldehyde using chlorine gas under controlled conditions. Patent CN108840854B demonstrates that introducing chlorine gas (Cl₂) at −5 to 25°C for 1–3 hours yields 5-chloro-2-thiophenecarboxaldehyde (II) with a molar ratio of Cl₂:aldehyde = 1.05–1.5:1. This intermediate is critical for subsequent coupling with pyrrole precursors.

Key parameters:

Hantzsch Pyrrole Synthesis with In Situ Ester Hydrolysis

The PMC study (PMC3005611) outlines a continuous-flow Hantzsch reaction using tert-butyl acetoacetates, amines, and α-bromoketones. Adapting this method:

- Bromoketone preparation : 5-Chloro-2-thiophenecarboxaldehyde (II) is brominated using HBr/H₂O₂ to form 2-bromo-1-(5-chlorothiophen-2-yl)ethanone.

- Pyrrole cyclization : Reacting the bromoketone with tert-butyl 3-oxobutanoate and ammonium acetate in a microreactor (70°C, 15 min residence time) forms the pyrrole core.

- Ester hydrolysis : The tert-butyl ester is saponified in situ using HBr generated during the reaction, yielding the carboxylic acid.

Optimized conditions :

Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Thiophene

1,4-Diketone Preparation

The Paal-Knorr method requires a 1,4-diketone precursor. A modified approach involves:

- Aldol condensation : 5-Chloro-2-thiophenecarboxaldehyde (II) reacts with methyl glyoxalate to form 4-(5-chlorothiophen-2-yl)-2,3-dioxobutanoate.

- Cyclization : Treating the diketone with ammonium acetate in acetic acid (80°C, 12 hours) yields the pyrrole ring.

Key metrics :

Oxidation to Carboxylic Acid

The methyl ester at position 2 is hydrolyzed using 6M HCl (reflux, 6 hours), achieving >90% conversion to the carboxylic acid.

Direct Chlorination of Pyrrole-Thiophene Hybrids

Friedel-Crafts Acylation

A pre-formed pyrrole-2-carboxylic acid is functionalized at position 5 via Friedel-Crafts acylation:

- Acylation : React pyrrole-2-carboxylic acid with 2-thiophenecarbonyl chloride in AlCl₃ (0°C, 2 hours).

- Chlorination : Treat the product with SO₂Cl₂ (40°C, 4 hours) to introduce chlorine at the thiophene’s 5-position.

Challenges :

Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

Coupling Reaction

Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (90°C, 12 hours), the coupling achieves:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| One-Pot Hantzsch | 63 | 98 | High | $$ |

| Paal-Knorr | 55 | 95 | Moderate | $$$ |

| Friedel-Crafts | 32 | 85 | Low | $$ |

| Suzuki Coupling | 70 | 95 | High | $$$$ |

Key observations :

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the carboxylic acid group.

Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs differ in substituents on the pyrrole or aromatic rings, influencing their physicochemical and biological properties. Key examples include:

Biological Activity

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid, with the CAS number 1225514-82-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorothiophene moiety and a carboxylic acid group. The presence of these functional groups influences its pharmacological properties, including solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential against various pathogens. For instance, a study reported that derivatives of pyrrole-2-carboxamides exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). Specifically, the structure–activity relationship (SAR) indicated that modifications on the pyrrole core could enhance anti-TB activity. Compounds with electron-withdrawing groups showed improved efficacy, with some achieving minimal inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mtb strains .

Cytotoxicity and Selectivity

In terms of cytotoxicity, many derivatives maintained low toxicity profiles. For example, compounds displaying potent anti-TB activity also demonstrated high selectivity indices (SI), indicating a favorable therapeutic window. The IC50 values for these compounds were generally above 64 μg/mL in Vero cell assays .

The mechanism by which 5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid exerts its biological effects is primarily through inhibition of the MmpL3 protein in M. tuberculosis. This protein is crucial for mycolic acid transport, and inhibiting it disrupts the bacterial cell wall synthesis. Studies using metabolic labeling assays confirmed that these compounds affect mycolic acid biosynthesis, which is essential for the survival of the bacteria .

Case Study 1: Anti-TB Activity

A notable investigation focused on the anti-TB activity of various pyrrole derivatives, including 5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid. The study utilized both wild-type and mutant strains of M. smegmatis to assess efficacy. The results indicated that modifications to the substituents on the pyrrole ring significantly influenced antimicrobial potency. Compounds with larger and more polar substituents showed enhanced activity compared to those with smaller groups .

Case Study 2: SAR Analysis

Another research effort involved a comprehensive SAR analysis where various derivatives were synthesized and tested for their biological activity. The findings revealed that introducing bulky substituents at specific positions on the pyrrole ring could lead to over a 100-fold increase in potency compared to baseline compounds . This highlights the importance of structural design in developing effective antimicrobial agents.

Data Tables

| Compound | Structure | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|---|

| Compound A | Pyrrole derivative | <0.016 | >64 | 4000 |

| Compound B | Pyrrole derivative | <0.016 | >64 | 3500 |

| 5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid | Target compound | <0.016 | >64 | 3669 |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to link the chlorothiophene and pyrrole-carboxylic acid moieties. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to enhance coupling efficiency .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials.

- Step 3 : Acidify the final product (e.g., HCl) to precipitate the carboxylic acid, followed by recrystallization in ethanol/water.

- Yield Optimization Table :

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 65 |

| PdCl₂(dppf) | THF | 60 | 72 |

| Pd(OAc)₂/XPhos | Toluene | 100 | 85 |

Q. How is the purity and structural identity of 5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid validated in academic settings?

- Methodology :

- NMR Analysis : Confirm regiochemistry via ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (carbonyl resonance at ~170 ppm). Chlorine substituents induce deshielding in adjacent protons .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256).

- Elemental Analysis : Validate empirical formula (C₉H₆ClNO₂S) with ≤0.3% deviation .

Advanced Research Questions

Q. What computational strategies can reconcile discrepancies between experimental and theoretical spectroscopic data for this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated IR vibrational frequencies (e.g., C=O stretch at ~1680 cm⁻¹) with experimental FTIR results .

- NMR Prediction Tools : Use software (e.g., ACD/Labs) to simulate chemical shifts. Adjust for solvent effects (e.g., DMSO-d₆) and compare with experimental data to identify misassignments .

- Case Study : A mismatch in aromatic proton shifts may arise from solvent polarity or tautomeric equilibria; MD simulations can model dynamic effects .

Q. How can researchers investigate the pharmacological potential of this compound in target validation studies?

- Methodology :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .

- Molecular Docking : Use AutoDock Vina to model interactions with binding pockets (e.g., ATP-binding sites). Prioritize compounds with ΔG < -8 kcal/mol .

- ADMET Prediction : Predict pharmacokinetic properties (e.g., logP, BBB permeability) using SwissADME. High logP (>3) may indicate poor solubility, requiring formulation optimization .

Q. What experimental designs address conflicting data in the compound’s reaction kinetics under varying pH conditions?

- Methodology :

- pH-Rate Profiling : Conduct reactions at pH 2–12 (buffered solutions) and monitor progress via UV-Vis (λ = 280 nm). Plot kobs vs. pH to identify rate-limiting steps .

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis mechanisms. LC-MS detects isotopic incorporation in degradation products .

- Controlled Variables : Maintain ionic strength (e.g., 0.1 M KCl) to minimize secondary effects. Replicate experiments ≥3 times to assess statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.